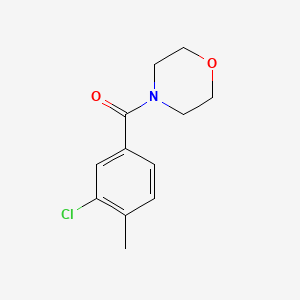![molecular formula C18H16N2O3 B5809540 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5809540.png)
2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline, also known as NPA-TIQ, is a molecule that has been widely studied for its potential use in medicinal chemistry. This compound has shown promise in various scientific research applications, including its ability to inhibit specific enzymes and its potential as a therapeutic agent for certain diseases.
Mechanism of Action
The mechanism of action of 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline involves its ability to bind to specific enzymes and inhibit their activity. 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline has been shown to bind to the active site of tyrosinase and acetylcholinesterase, preventing these enzymes from carrying out their normal functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline are largely dependent on the specific enzyme that it is inhibiting. In the case of tyrosinase, inhibition of this enzyme could lead to a reduction in melanin production in the skin, resulting in a skin-whitening effect. In the case of acetylcholinesterase, inhibition of this enzyme could lead to an increase in the levels of acetylcholine in the brain, potentially improving cognitive function in individuals with neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its ability to selectively inhibit specific enzymes, allowing researchers to study the effects of these enzymes on various biological processes. However, one limitation of using 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline is that its synthesis involves a multi-step process that can be time-consuming and expensive.
Future Directions
There are several potential future directions for research involving 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline. One area of interest is the development of 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline derivatives that could have improved potency and selectivity for specific enzymes. Another area of interest is the use of 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline as a therapeutic agent for neurological disorders, such as Alzheimer's disease. Additionally, further studies could be conducted to investigate the potential skin-whitening effects of 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline and its derivatives.
Synthesis Methods
The synthesis of 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline involves a multi-step process that starts with the reaction of 3-nitrobenzaldehyde with malonic acid in the presence of a catalyst. The resulting product is then reacted with ethyl acetoacetate and ammonium acetate to form 3-(3-nitrophenyl)-2-propenoic acid ethyl ester. Finally, this compound is reacted with tetrahydroisoquinoline in the presence of a base to form 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline.
Scientific Research Applications
2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline has been studied for its potential use in medicinal chemistry, particularly as an inhibitor of certain enzymes. One study found that 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline was able to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin in the skin. This suggests that 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline could have potential as a skin-whitening agent.
Another study found that 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline was able to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline could have potential as a therapeutic agent for certain neurological disorders, such as Alzheimer's disease.
properties
IUPAC Name |
(E)-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-18(9-8-14-4-3-7-17(12-14)20(22)23)19-11-10-15-5-1-2-6-16(15)13-19/h1-9,12H,10-11,13H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXPDDWDYZKZJM-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(3-nitrophenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-isopropyl-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5809470.png)
![methyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5809472.png)
![N-1,3-benzodioxol-5-yl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5809478.png)

![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5809487.png)
![N-(2,4-dimethylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5809495.png)
![N-[2-(cycloheptylamino)-2-oxoethyl]-2-thiophenecarboxamide](/img/structure/B5809519.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-1H-benzimidazole](/img/structure/B5809533.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide](/img/structure/B5809544.png)
![4-chloro-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5809547.png)

